(E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide
Description
(E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a 4-methylphenyl group, a pyridin-3-ylmethyl moiety, and a 2-cyanoethyl chain. The (E)-configuration of the ethene bridge is critical for maintaining planar geometry, influencing molecular interactions and stability.
Properties
IUPAC Name |
(E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-16-5-7-17(8-6-16)9-13-24(22,23)21(12-3-10-19)15-18-4-2-11-20-14-18/h2,4-9,11,13-14H,3,12,15H2,1H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRNSNLTKFGHPE-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCC#N)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCC#N)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound, supported by relevant data tables and findings from various studies.
Overview of the Compound
- Chemical Structure : The compound features a sulfonamide group, which is known for its biological activity. Its structure can be represented as follows:
- Molecular Weight : Approximately 334.41 g/mol.
Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms, including:
- Microtubule Inhibition : These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Specific Pathways : They may inhibit specific signaling pathways involved in cancer cell proliferation and survival.
Anticancer Activity
A significant study focused on the anticancer properties of (E)-N-Aryl-2-ethene-sulfonamide derivatives, including our compound of interest. The study employed quantitative structure-activity relationship (QSAR) analysis on 40 derivatives to predict their biological activity against cancer cells.
Key Findings :
- The QSAR models demonstrated a high correlation between structural features and anticancer activity, with the best model showing an value of 0.81 for multiple linear regression (MLR) and 0.96 for artificial neural networks (ANN) .
- The electronic and steric descriptors were identified as significant factors influencing the anticancer efficacy of these compounds .
| Descriptor Type | Example Descriptors | Correlation Coefficient |
|---|---|---|
| Electronic | 0.81 | |
| Steric | 0.96 |
Case Studies
- Prostate Cancer : In vitro studies showed that similar sulfonamide derivatives inhibited proliferation in prostate cancer cell lines, demonstrating potential for therapeutic applications .
- Breast Cancer : Another study highlighted the effectiveness of these compounds in inducing apoptosis in breast cancer cells through microtubule disruption .
Scientific Research Applications
The compound (E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its therapeutic potential, biological mechanisms, and case studies that highlight its efficacy.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C18H20N4O2S
- Molecular Weight : 364.44 g/mol
The compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis and inhibit tumor growth in vitro. A notable study demonstrated that the compound significantly reduced cell viability in human breast cancer cell lines at micromolar concentrations.
Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Preliminary studies suggest efficacy against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) observed was lower than that of conventional antibiotics, indicating its potential for treating resistant infections.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is crucial for neurodegenerative diseases such as Alzheimer's.
Anti-inflammatory Effects
Research indicates that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Comparison with Similar Compounds
Structural Analysis
The compound’s structure features:
- Ethenesulfonamide core : Ensures rigidity and conjugation, enhancing electronic interactions.
- Pyridin-3-ylmethyl substituent : Contributes π-π stacking capabilities and hydrogen-bonding via the pyridine nitrogen.
- 2-Cyanoethyl chain: A polar group that may enhance solubility or participate in dipole interactions.
Analogous compounds (e.g., (E)-N-(4-methoxyphenyl)-2-(2′,4′,6′-trifluorophenyl)ethenesulfonamide (6m)) share the ethenesulfonamide scaffold but vary in aryl substituents, influencing properties like melting points (mp) and spectroscopic signatures .
Physicochemical Properties
Comparative Analysis with Analogues
Structural and Functional Differences
- Electron-Withdrawing vs. Target compound (4-methylphenyl): Electron-donating methyl group may stabilize the aryl ring, reducing electrophilicity.
- Heterocyclic Substituents: The pyridin-3-ylmethyl group in the target compound contrasts with quinolinyl or pyrimidinyl groups in other sulfonamides (e.g., IIIa in ), which may influence bioavailability .
- Polar Functional Groups: The 2-cyanoethyl chain introduces nitrile polarity, absent in 6l (hydroxy-dimethoxy substituents) or 6ae (perfluorophenyl) .
Spectroscopic and Crystallographic Data
NMR and HRMS
- 1H NMR: Analog 6m exhibits signals for methoxy (δ3.62), aromatic protons (δ6.81–7.28), and trans-alkene protons (δ6.94–7.06, J = 15.8 Hz) . The target compound’s cyanoethyl group would likely show a triplet near δ2.5–3.0 for CH2–CN.
- HRMS : Analogs like 6m ([M+H]+ = 344.0511) confirm molecular formulas via high-resolution mass spectrometry .
Crystallography
The Cambridge Structural Database (CSD) contains over 250,000 entries, including sulfonamide derivatives, enabling comparison of bond lengths and angles . For example, (E)-2-(4-methoxyphenyl)-N-(2-pyridyl)acrylamide () has a planar ethene bridge (C=C = 1.34 Å), consistent with the target compound’s expected geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
